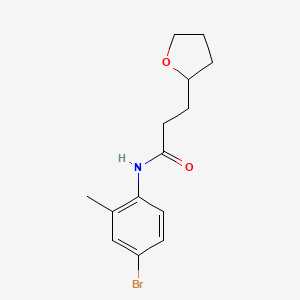

n-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide

Description

N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide is a propanamide derivative featuring a 4-bromo-2-methylphenyl group attached to the amide nitrogen and a tetrahydrofuran-2-yl (THF) moiety at the third carbon of the propanamide backbone. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity due to the bromine atom and the oxygen-rich THF ring, which may enhance solubility in polar solvents .

Properties

Molecular Formula |

C14H18BrNO2 |

|---|---|

Molecular Weight |

312.20 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-(oxolan-2-yl)propanamide |

InChI |

InChI=1S/C14H18BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,16,17) |

InChI Key |

CLKUCDXWAROXDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CCC2CCCO2 |

Origin of Product |

United States |

Biological Activity

N-(4-Bromo-2-methylphenyl)-3-(tetrahydrofuran-2-yl)propanamide is a compound with significant potential in biological research. Its molecular formula is , and it has a molecular weight of 312.20 g/mol. This compound is characterized by its brominated phenyl group and a tetrahydrofuran moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.20 g/mol |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-(oxolan-2-yl)propanamide |

| InChI Key | CLKUCDXWAROXDI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCC2CCCO2 |

Anticancer Potential

Recent studies suggest that compounds similar to this compound exhibit anticancer properties. For example, brominated compounds have been shown to inhibit cell growth in various cancer cell lines, including HeLa and A549 cells, through mechanisms such as apoptosis induction and interference with angiogenesis pathways .

Case Study: Bromophenol Derivatives

A study on bromophenol derivatives indicated that these compounds can induce mitochondrial apoptosis in cancer cells and inhibit the activity of topoisomerases, which are essential for DNA replication and repair. This suggests that this compound may share similar mechanisms of action, making it a candidate for further investigation in cancer treatment .

Antimicrobial Activity

Brominated compounds have also been recognized for their antimicrobial properties. Research indicates that certain brominated phenols can exhibit significant activity against various bacterial strains, potentially making this compound useful in developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. For instance, some studies have shown that brominated compounds can protect neuronal cells from oxidative stress-induced damage, suggesting a potential application in neurodegenerative diseases .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular signaling pathways. For instance:

- Apoptosis Induction : Compounds like this may activate apoptotic pathways through the modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .

Future Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its anticancer and antimicrobial activities.

- Structural Modifications : To enhance its bioactivity and reduce potential side effects.

Comparison with Similar Compounds

Key Observations :

- The tetrahydrofuran group in the target compound distinguishes it from naphthyl () or oxadiazole-containing analogues (), likely reducing aromatic interactions but improving solubility in polar solvents .

- Bromine substitution at the para position of the phenyl ring is common across analogues, suggesting its role in electronic modulation or binding affinity .

Physicochemical Properties

- Molecular Weight : The target compound (estimated ~350–370 g/mol) falls within the range of similar brominated propanamides (276.56–450 g/mol), aligning with Lipinski’s rule for drug-likeness .

- Solubility : The THF moiety may enhance aqueous solubility compared to purely aromatic systems (e.g., 1-naphthyl in ) but reduce it relative to hydroxylated derivatives () .

- Stability : Bromine and THF groups are less electrophilic than chlorine () or nitro substituents (), suggesting moderate stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.